N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-phenylalanine
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Overview
Description
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID is a complex organic compound with significant potential in various scientific fields This compound features a quinazolinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the amide and carboxylic acid sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .
Scientific Research Applications
2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and amide-containing molecules, such as:
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl methacrylates
- N-[2,4-Disubstituted-5-(3-methy-2,6-di-oxo-4-trifluoromethyl-1,2,3,6-tetrahydropyrimidin-1-yl)phenyl]imides .
Uniqueness
What sets 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID apart is its unique combination of functional groups and the specific arrangement of these groups within the molecule.
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H21N3O5/c25-18(22-17(20(27)28)13-14-7-2-1-3-8-14)11-6-12-24-19(26)15-9-4-5-10-16(15)23-21(24)29/h1-5,7-10,17H,6,11-13H2,(H,22,25)(H,23,29)(H,27,28)/t17-/m0/s1 |
InChI Key |
PHLLRDPTOWPVOY-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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